[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine hydrochloride
Overview
Description
[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodiazole core substituted with a trifluoromethyl group and a methanamine moiety, making it a valuable molecule for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Benzodiazole Core: The initial step involves the cyclization of an appropriate ortho-diamine with a carboxylic acid derivative to form the benzodiazole ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic trifluoromethylation, often using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonium salts.
Attachment of the Methanamine Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: Pd/C, LiAlH4, or sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, [1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of [1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the methanamine moiety can facilitate interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine hydrochloride
- [1-methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl]methanamine hydrochloride
Uniqueness
Compared to similar compounds, [1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine hydrochloride is unique due to its benzodiazole core, which can confer different electronic and steric properties. This uniqueness can lead to distinct biological activities and chemical reactivity, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
[1-methyl-5-(trifluoromethyl)benzimidazol-2-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3.ClH/c1-16-8-3-2-6(10(11,12)13)4-7(8)15-9(16)5-14;/h2-4H,5,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLHUBWWVOBNSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(F)(F)F)N=C1CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1778734-53-4 | |
Record name | 1H-Benzimidazole-2-methanamine, 1-methyl-5-(trifluoromethyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1778734-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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